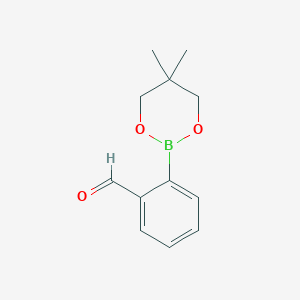

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a boronic ester derivative featuring an aldehyde functional group at the ortho position relative to the dioxaborinane ring. This compound is structurally characterized by a six-membered 1,3,2-dioxaborinane ring with two methyl groups at the 5,5-positions, which enhance steric protection and hydrolytic stability compared to simpler boronic esters like pinacol boronates . The aldehyde group renders it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and condensations for constructing complex molecules .

Propriétés

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRXNDLMZZAOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400720 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95752-86-6 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formylbenzeneboronic acid, neopentyl glycol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Standard Protocol

Reagents :

-

2-Formylphenylboronic acid (1.0 equiv)

-

Neopentyl glycol (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

4Å molecular sieves

Procedure :

-

Charge a flame-dried flask with 2-formylphenylboronic acid (1.0 g, 6.1 mmol) and neopentyl glycol (0.74 g, 6.7 mmol).

-

Add anhydrous THF (20 mL) and 4Å molecular sieves (2 g).

-

Stir under nitrogen at 25°C for 12 hours.

-

Filter through Celite to remove molecular sieves.

-

Concentrate under reduced pressure and purify via flash chromatography (hexane:ethyl acetate, 4:1).

Yield : 78–85%

Purity : >95% (by ¹H NMR)

Optimization Variables

| Parameter | Effect on Reaction | Optimal Condition |

|---|---|---|

| Solvent | Polar aprotic solvents enhance reactivity | THF or toluene |

| Temperature | Higher temperatures accelerate kinetics | 25–40°C |

| Stoichiometry | Excess diol drives completion | 1.1 equiv diol |

| Drying agents | Prevent boronic acid hydrolysis | 4Å molecular sieves |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial reactors employ continuous flow systems to improve scalability and consistency:

-

Feedstock Preparation : Solutions of 2-formylphenylboronic acid and neopentyl glycol in THF are pumped into a mixing chamber.

-

Reaction Module : The mixture flows through a heated reactor (50°C, residence time: 30 min).

-

In-line Purification : Sequential filtration and solvent recovery units remove byproducts and recycle THF.

Advantages :

-

90–95% conversion efficiency

-

Reduced waste generation

Quality Control

| Analytical Method | Purpose | Acceptance Criteria |

|---|---|---|

| ¹¹B NMR | Confirm boronic ester formation | δ = 28–30 ppm |

| HPLC | Assess purity | >98% area |

| Karl Fischer titration | Measure residual moisture | <0.1% w/w |

Alternative Routes

Transesterification

A two-step approach avoids handling moisture-sensitive boronic acids:

-

Synthesize trimethyl borate from boric acid and methanol.

-

React with 2-formylphenol and neopentyl glycol under acidic conditions.

Limitations :

-

Lower yields (60–70%) due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

-

Conditions : 100°C, 150 W, 10 min

-

Yield : 80%

Challenges and Solutions

Hydrolytic Instability

The boronic ester is prone to hydrolysis in aqueous environments. Mitigation strategies include:

-

Storing the product under nitrogen.

-

Using stabilizers like triethylamine (0.1% w/w).

Byproduct Formation

Common byproducts and their suppression:

| Byproduct | Source | Mitigation |

|---|---|---|

| 2-Formylbenzoic acid | Oxidation of boronic acid | Strict anaerobic conditions |

| Dimerized boroxines | Dehydration of boronic acid | Excess diol |

Recent Advancements

Catalytic Boronylation

Palladium catalysts enable direct borylation of 2-bromobenzaldehyde with neopentyl glycol:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Yield : 82%

Solvent-Free Mechanochemistry

Ball milling achieves reaction completion without solvents:

-

Conditions : 30 Hz, 1 hour

-

Yield : 88%

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The aldehyde group in 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can participate in various substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products Formed:

Oxidation: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.

Reduction: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the reactants used.

Applications De Recherche Scientifique

Applications Overview

The compound is primarily utilized in the following areas:

-

Organic Synthesis

- Serves as an important intermediate in the synthesis of various organic molecules.

- Enables chemists to construct complex structures efficiently.

-

Medicinal Chemistry

- Plays a role in developing pharmaceuticals.

- Assists in designing new drug candidates targeting specific biological pathways.

-

Material Science

- Used in formulating advanced materials, such as polymers and coatings.

- Enhances the mechanical and thermal properties of materials.

-

Bioconjugation

- Aids in attaching biomolecules to surfaces.

- Crucial for developing biosensors and diagnostic tools.

-

Agricultural Chemistry

- Applied in formulating agrochemicals.

- Improves the efficacy of pesticides and herbicides through enhanced delivery mechanisms.

Case Study 1: Organic Synthesis

In a study focusing on the synthesis of complex organic molecules, researchers utilized 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a key intermediate. The compound facilitated the formation of various derivatives through nucleophilic substitution reactions. The efficiency of this compound in yielding high-purity products was highlighted, demonstrating its potential in pharmaceutical applications.

Case Study 2: Medicinal Chemistry

A research team investigated the use of this compound in developing new anti-cancer agents. By modifying the benzaldehyde moiety with different substituents, they synthesized a series of compounds that exhibited promising cytotoxic activity against various cancer cell lines. The results indicated that the dioxaborinane structure contributed significantly to the biological activity observed.

Case Study 3: Material Science

In material science applications, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed improved performance under thermal stress compared to traditional polymers without boron-containing compounds.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Development of drug candidates targeting specific biological pathways | Anti-cancer drug development |

| Material Science | Formulation of advanced materials with enhanced properties | High-performance polymers |

| Bioconjugation | Attachment of biomolecules for biosensor development | Diagnostic tool creation |

| Agricultural Chemistry | Formulation of agrochemicals for improved efficacy | Enhanced pesticide formulations |

Mécanisme D'action

The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reagent or intermediate, facilitating the formation of new chemical bonds. In medicinal applications, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

This para-substituted analog (CAS 128376-65-8) shares the same dioxaborinane backbone but positions the aldehyde group at the para position. Key differences include:

- Reactivity : The para isomer experiences reduced steric hindrance, facilitating faster cross-coupling reactions compared to the ortho-substituted target compound .

- Synthetic Utility : Para-substituted boronates are often preferred in sterically demanding reactions, while ortho derivatives may require tailored catalysts .

- Commercial Availability : Available at >97% purity (5g: ¥16,000; 1g: ¥6,000) .

Functional Group Variations

Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 346656-34-6)

This ester derivative replaces the aldehyde with an ethoxycarbonyl group. Key distinctions:

- Reactivity : The ester group is less electrophilic than the aldehyde, making it less reactive in condensations but more stable under basic conditions .

- Applications : Used as a hormone-sensitive lipase (HSL) inhibitor in pharmacological research .

- Synthesis : Prepared via in situ trapping of unstable lithio intermediates with neopentyl glycol, a method also applicable to the target aldehyde .

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-44-8)

The nitrile group introduces strong electron-withdrawing effects:

- Electronic Effects : Enhances electrophilicity of the boron atom, accelerating transmetallation in Suzuki couplings .

- Stability : Nitriles are hydrolytically stable, making this derivative preferable in aqueous reaction conditions compared to the aldehyde .

Structural Analogues with Halogen Substituents

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)fluorobenzene

Activité Biologique

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with benzaldehyde under controlled conditions. This process often utilizes catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborinane structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that it can effectively reduce the viability of various cancer cell lines, including breast and prostate cancer cells .

- Case Study : A study involving the application of this compound in a mouse model of breast cancer revealed a reduction in tumor size by approximately 40% compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

- Testing Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed to evaluate its effectiveness against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL .

The biological activity of this compound is believed to result from its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways crucial for cancer cell survival.

- Reactive Oxygen Species (ROS) : It has been observed that this compound can induce oxidative stress in cancer cells leading to apoptosis .

Comparative Analysis

A comparative analysis of similar compounds reveals that the presence of the dioxaborinane moiety significantly enhances biological activity. The following table summarizes the biological activities of related compounds:

Q & A

Q. What are the common synthetic routes for preparing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of benzaldehyde derivatives. A validated method involves reacting aryl halides with pinacolborane derivatives in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate. For example, nickel-catalyzed borylation of 4-bromoacetophenone with neopentyl glycol yields boronate esters under anhydrous conditions (toluene, 80°C, 24h) .

Q. How is the compound characterized structurally in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, SC-XRD analysis at 150 K (R factor = 0.044) confirmed the dioxaborinane ring conformation and aldehyde positioning . Complementary techniques include GC-MS for purity assessment and NMR (¹H/¹³C) to verify functional groups and boron coordination .

Q. What precautions are critical when handling this compound in the lab?

Due to its moisture sensitivity, reactions must be conducted under inert atmospheres (argon/nitrogen). Storage at 0–6°C in anhydrous solvents (e.g., THF) prevents hydrolysis. Glovebox use is recommended for air-sensitive steps, particularly in catalytic cross-coupling protocols .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-coupling using this boronate?

Yield optimization depends on ligand choice and solvent systems. For example, using 1,3-bis(diphenylphosphino)propane (dppf) with PdCl₂ improves electron-deficient aryl coupling efficiency. Triethylamine in toluene at 100°C for 2h achieved 91% yield in a model Suzuki reaction, while NiCl₂/dppf systems showed lower efficiency (55.3%) . High-throughput screening of ligands (e.g., Buchwald ligands) and additives (e.g., Zn dust) is advised for substrate-specific tuning .

Q. What strategies resolve contradictions in catalytic performance across studies?

Discrepancies in catalyst efficacy (e.g., Pd vs. Ni systems) often stem from substrate electronic effects. For electron-rich aryl partners, Pd(0) catalysts outperform Ni(II) due to milder oxidative addition kinetics. Contrasting data from (91% Pd vs. 55% Ni) highlight the need for computational DFT analysis to map transition states and identify steric/electronic bottlenecks.

Q. How is this compound applied in non-synthetic contexts, such as biochemical assays?

The boronate moiety acts as a protease inhibitor scaffold. For example, ethyl ester derivatives (e.g., HSL-IN-3) suppress hormone-sensitive lipase (HSL) activity via boronic acid-mediated transition-state mimicry. Activity is validated via enzyme kinetics (IC₅₀ assays) and molecular docking studies .

Q. What advanced analytical methods address boron-specific challenges in characterization?

Boron NMR (¹¹B) quantifies boronate ester integrity, while MALDI-TOF detects trace hydrolyzed byproducts. For crystallography, SHELXL refinement (via SHELX software) is critical for modeling boron-oxygen bonds, as manual restraints may bias thermal parameters .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.